

Technical Guide to Mal-PEG3-Boc: Suppliers, Purity, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mal-PEG3-Boc	
Cat. No.:	B608834	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Mal-PEG3-Boc**, a heterobifunctional linker critical in bioconjugation and drug development. This document outlines commercially available sources, their reported purity levels, and detailed experimental protocols for the characterization and quality assessment of this reagent.

Mal-PEG3-Boc: Supplier and Purity Overview

The selection of a high-purity chemical linker is a critical first step in the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The following table summarizes the publicly available information for suppliers of **Mal-PEG3-Boc**.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Purity
ChemScene	Mal-PEG3- Boc	518044-35-4	C17H27NO7	357.40	≥97%[1]

Note: This information is based on publicly available data and may be subject to change. It is recommended to contact the supplier directly for the most current specifications and certificate of analysis.



Experimental Protocols for Quality Assessment

Ensuring the identity, purity, and stability of **Mal-PEG3-Boc** is paramount for reproducible and reliable results in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the chemical structure of **Mal-PEG3-Boc**. Both ¹H and ¹³C NMR should be performed.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of Mal-PEG3-Boc in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Key signals to identify include the protons of the maleimide group, the ethylene glycol repeats of the PEG spacer, and the tert-butyl group of the Boc protecting group (typically a large singlet around 1.4 ppm).[2]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Confirm the presence of all expected carbon signals, including those from the maleimide ring, the PEG backbone, and the Boc group.
- Data Analysis: Integrate the proton signals and compare the chemical shifts to expected values to confirm the structure.



Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the Mal-PEG3-Boc linker.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
- Data Acquisition: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode. PEGylated compounds may form adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the protonated molecule ([M+H]+).[3]
- Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of **Mal-PEG3-Boc**.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of chemical compounds by separating the main component from any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversephase column is suitable.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
- Sample Preparation: Dissolve a small amount of **Mal-PEG3-Boc** in the initial mobile phase composition.



- Analysis: Inject the sample and run the gradient method. The maleimide group can be detected by UV absorbance, typically around 220 nm.
- Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Functional Group Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid confirmation of the presence of key functional groups within the molecule.

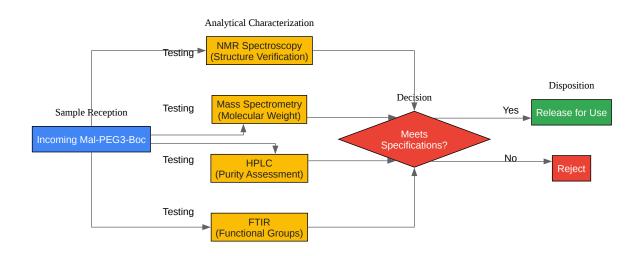
Methodology:

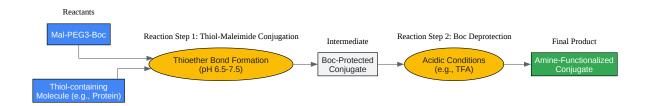
- Sample Preparation: The sample can be analyzed neat on an attenuated total reflectance (ATR) crystal or as a thin film.
- Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the maleimide and the carbamate of the Boc group, and the C-O stretch of the PEG ether linkages.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the quality control of **Mal-PEG3-Boc** and a typical reaction pathway involving this linker.







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- To cite this document: BenchChem. [Technical Guide to Mal-PEG3-Boc: Suppliers, Purity, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608834#mal-peg3-boc-supplier-and-purity-information]

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